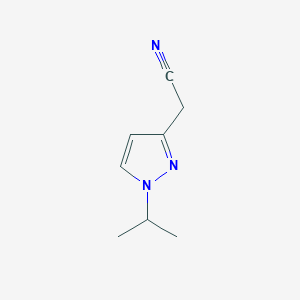
2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid” often involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol, with the reactions taking place under room temperature conditions for 1–4 hours with yields up to 90% .Chemical Reactions Analysis
The chemical reactions involving “2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid” could include the deprotection of the N-Boc group. This process involves the use of oxalyl chloride in methanol .Aplicaciones Científicas De Investigación
Peptide Coupling and Organic Synthesis
- The compound has been utilized in the synthesis of active esters for peptide coupling, demonstrating its role in the formation of urethane bonds, which are crucial in the construction of peptides and proteins. This is highlighted in the work where an active ester intermediate was rearranged during HOBt/EDC amide coupling, indicating the compound's utility in peptide synthesis and organic chemistry (K. Mahmoud et al., 2005).
Synthesis of Neuroexcitant Analogues
- The compound has been employed in the enantioselective synthesis of neuroexcitant analogues, such as ATPA, showcasing its versatility in creating biologically relevant molecules with potential applications in neuroscience and pharmacology (H. Pajouhesh et al., 2000).
Development of Chemosensors
- Its derivatives have been used in the design of fluorescent imidazole-based chemosensors for the reversible detection of ions like cyanide and mercury, underlining its significance in environmental monitoring and analytical chemistry (G. Emandi et al., 2018).
Antibacterial Compound Synthesis
- Research has also been conducted on synthesizing novel antibacterial compounds from imidazole derivatives, suggesting its potential in contributing to the development of new antimicrobial agents (K. Prasad, 2021).
Catalytic and Polymerization Studies
- The compound has found application in catalytic processes and the synthesis of polymers, indicating its role in materials science and catalysis. This includes its use in oxidative aminocarbonylation-heterocyclization approaches to synthesize functionalized benzimidazoimidazoles, which are important in medicinal chemistry and material science (L. Veltri et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such as thioredoxin reductase (trxr) and proteins like albumin .
Mode of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be selectively removed under certain conditions, allowing the compound to interact with its targets .
Biochemical Pathways
The deprotection of the boc group could potentially influence a variety of biochemical pathways, depending on the nature of the compound’s targets .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .
Result of Action
The removal of the boc group could potentially lead to interactions with the compound’s targets, resulting in various downstream effects .
Action Environment
The action of 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid can be influenced by various environmental factors. For instance, the deprotection of the Boc group can occur under room temperature conditions . Other factors, such as pH and the presence of certain reagents, could also potentially influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-7(9(15)16)6-8-12-4-5-13-8/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFVLNAGEZUMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B3365704.png)
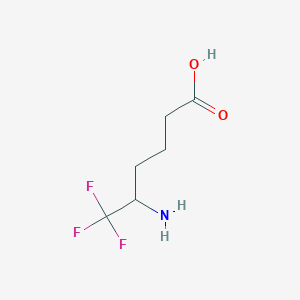

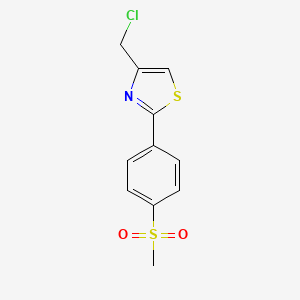


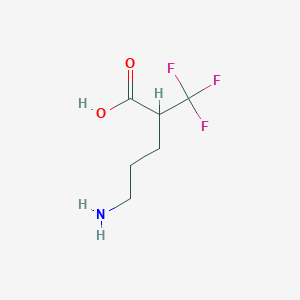
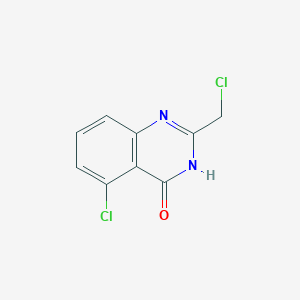

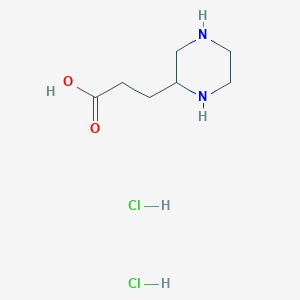

![2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester](/img/structure/B3365785.png)
